4-(Difluoromethyl)-2-(methylthio)pyrimidine
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Overview
Description
4-(Difluoromethyl)-2-(methylthio)pyrimidine is a chemical compound characterized by the presence of a difluoromethyl group and a methylthio group attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . This reaction can be modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(Difluoromethyl)-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the polymerization of FtsZ, leading to bactericidal effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and used in energetic materials.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as an EGFR-TK inhibitor and anti-cancer agent.
Uniqueness
4-(Difluoromethyl)-2-(methylthio)pyrimidine is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H6F2N2S |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H6F2N2S/c1-11-6-9-3-2-4(10-6)5(7)8/h2-3,5H,1H3 |
InChI Key |
MMHZZEHBVOUSLR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C(F)F |
Origin of Product |
United States |
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